molecular formula C22H22N4O2 B2399819 2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950300-92-2

2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2399819
CAS RN: 950300-92-2
M. Wt: 374.444
InChI Key: BCPUBCSWWQTCPL-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have been studied for their potential biological and pharmacological activities . They are characterized by a nitrogen-based hetero-aromatic ring structure .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines includes a pyrimidine ring fused with a pyrazole ring . The specific structure of “2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines would depend on the specific functional groups present in the molecule . Without more specific information on “this compound”, it’s difficult to provide a detailed analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. Without more detailed information on “this compound”, it’s difficult to provide a comprehensive analysis .

Scientific Research Applications

Synthesis and Biological Activities

2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of compounds with diverse synthetic and biological applications. Research has been focused on synthesizing various derivatives and evaluating their potential in different scientific fields, such as antimicrobial, anticancer, and other biological activities.

  • Synthesis Techniques : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored through various methods, including microwave irradiative cyclocondensation and ultrasound-assisted synthesis. These methods offer efficient pathways to generate a wide range of derivatives, which are then subjected to structural and biological activity analysis. The structural determination of these compounds employs techniques like IR, H-NMR, and mass spectroscopy, providing insights into their potential functional applications (P. P. Deohate & Kalpana A. Palaspagar, 2020; S. Kaping, P. Helissey, & J. N. Vishwakarma, 2020).

  • Biological Activities :

    • Antimicrobial Activity : Derivatives of pyrazolo[1,5-a]pyrimidines have been evaluated for their antimicrobial properties, displaying significant activity against various bacterial strains. This suggests their potential use as antimicrobial agents in medical applications (H. A. El‐Wahab et al., 2015).
    • Anticancer Activity : The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been a subject of interest, with studies showing their inhibitory effects on certain cancer cell lines. This highlights their potential as therapeutic agents in cancer treatment (A. Rahmouni et al., 2016).
    • Antiviral and Anti-inflammatory Properties : Further research into pyrazolo[1,5-a]pyrimidine derivatives has indicated their potential in antiviral and anti-inflammatory applications. These activities provide a basis for the development of new therapeutic agents addressing various health conditions (A. Tantawy et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. I was unable to find specific safety information for “2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” in the sources I found .

Future Directions

Pyrazolo[1,5-a]pyrimidines are an active area of research due to their potential biological and pharmacological activities . Future research may uncover more about the properties and potential applications of “2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine”.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14-6-5-7-17(10-14)24-21-11-15(2)23-22-13-18(25-26(21)22)16-8-9-19(27-3)20(12-16)28-4/h5-13,24H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPUBCSWWQTCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=CC(=NN32)C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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